molecular formula C8H6F2O2 B1316960 3,5-Difluoro-4-methoxybenzaldehyde CAS No. 654-11-5

3,5-Difluoro-4-methoxybenzaldehyde

Cat. No. B1316960
CAS RN: 654-11-5
M. Wt: 172.13 g/mol
InChI Key: KBSLGHDKSCGXKQ-UHFFFAOYSA-N
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Patent
US04707488

Procedure details

3,5-Difluoro-4-methoxybenzonitrile (0.237 mol), Raney alloy (40 g) and 90% formic acid (400 ml) were reacted substantially as described in Example 7A above to obtain 22.9 g (56%) of a white, low melting solid.
Quantity
0.237 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[C:5]#N.C(O)=[O:14]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[CH:5]=[O:14]

Inputs

Step One
Name
Quantity
0.237 mol
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1OC)F
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 22.9 g (56%) of a white, low melting solid

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=O)C=C(C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.